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Compound of Interest

Compound Name: 1,4-Oxazepan-6-one

Cat. No.: B12820161

A Guide for Researchers in Drug Discovery

The 1,4-oxazepane scaffold is a privileged heterocyclic motif that has garnered significant
attention in medicinal chemistry due to its presence in a variety of biologically active
compounds. This seven-membered ring system, containing oxygen and nitrogen atoms at the 1
and 4 positions, offers a three-dimensional architecture that can be strategically modified to
interact with a diverse range of biological targets. This guide provides a comparative analysis of
the structure-activity relationships (SAR) for two distinct series of 1,4-oxazepane analogs,
offering insights into their therapeutic potential as agents for acute myeloid leukemia (AML) and
as ligands for the dopamine D4 receptor.

Series 1: 1,5-Dihydrobenzo[e][1][2]oxazepin-2(3H)-
ones as Inducers of AML Cell Differentiation

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid
growth of abnormal myeloid cells in the bone marrow and blood. Differentiation therapy, which
aims to induce cancer cells to mature into non-proliferating, terminally differentiated cells,
represents a promising therapeutic strategy. A recent study identified a series of 1,5-
dihydrobenzo[e][1][2]oxazepin-2(3H)-ones with the ability to induce differentiation in various
AML cell lines. The SAR of these analogs was explored to optimize their potency.

Quantitative SAR Data
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The following table summarizes the in vitro activity of key 1,5-dihydrobenzo[e][1][2]oxazepin-

2(3H)-one analogs in inducing the differentiation of HL-60 AML cells, as measured by the

expression of the myeloid differentiation marker CD11b.

EC50 (pM) for

Compound ID R1 R2 R3 CD11b
Upregulation

la H H H >10

1b i-Pr H H 25

1c c-Pr H H 3.1

1d Et H H 4.5

le i-Pr 4-F-Ph H 1.8

1f i-Pr 3-SO2NH2-Ph H 0.9

1g i-Pr 3-NHCO2Me-Ph H 1.2
3-SO2NH2, 4-F-

1h i-Pr H 1.1
Ph

Key SAR Observations for AML Differentiation Activity:

o Substitution at N1 (R1): Small alkyl groups at the N1 position are crucial for activity. An

isopropy! group (Compound 1b) was found to be optimal compared to an unsubstituted

analog (Compound 1a) or other small alkyl groups like ethyl (Compound 1d).

o Substitution at C8 (R2): Aromatic substitution at the C8 position significantly enhances

potency. The introduction of a phenyl group, particularly with substituents at the meta-

position, is beneficial.

» Meta-substituents on the C8-Aryl Ring: Electron-withdrawing groups, such as a sulfonamide

(Compound 1f) or a carbamate (Compound 1g), at the meta-position of the C8-phenyl ring

lead to a marked increase in activity.
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o Para-substituents on the C8-Aryl Ring: The addition of a small substituent, such as fluorine
(Compound 1e), to the para-position of the C8-phenyl ring is well-tolerated and can slightly

improve potency.

Experimental Protocols
Synthesis of 1,5-Dihydrobenzo[e][1][2]oxazepin-2(3H)-one Analogs (General Procedure):

The synthesis of the 1,5-dihydrobenzole][1][2]oxazepin-2(3H)-one scaffold generally involves a
multi-step sequence starting from substituted 2-aminophenols. A typical route is outlined below:
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General Synthetic Pathway

R1-X, Base Bromoacetyl bromide Base (e.g., K2CO3) R2-B(OH)2, Pd catalyst -
2-Aminophenol N-Alkylation Amide Coupling Cyclization Aryl Coupling Final Analog
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General Synthetic Pathway

. R1-CHO, NaBH(OAc)3 _ o . e.g., Mitsunobu reaction - .
Amino Alcohol Reductive Amination N-Alkylation Cyclization Final Analog

D4 Receptor Membranes

+ Radioligand
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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